4,7-Dichloro-2-methylquinazoline is a key intermediate in the synthesis of Afatinib, a tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer []. It belongs to the class of quinazolines, heterocyclic compounds containing a benzene ring fused to a pyrimidine ring. While 4,7-dichloro-2-methylquinazoline itself does not exhibit direct therapeutic activity, its structural features make it a valuable building block for synthesizing various biologically active 4,7-disubstituted quinazoline derivatives [].
4,7-Dichloro-2-methylquinazoline serves as a versatile starting material in various chemical reactions. Specifically, it undergoes regioselective Suzuki-Miyaura cross-coupling reactions to produce new diarylquinazolines with potential pharmaceutical applications []. This reaction allows for the introduction of diverse aryl groups at the 4 and 7 positions of the quinazoline core, expanding the structural diversity and potential biological activity of the resulting compounds.
The primary application of 4,7-dichloro-2-methylquinazoline is as a crucial intermediate in the multi-step synthesis of Afatinib, a clinically relevant anticancer drug. [] Its structure allows for further modifications at the 4 and 7 positions, making it a valuable precursor for synthesizing a diverse range of potentially bioactive quinazoline derivatives. [, ]
CAS No.: 119365-69-4
CAS No.: 2922-94-3
CAS No.: 21583-32-4
CAS No.:
CAS No.: 186825-39-8
CAS No.: 919005-14-4